molecular formula C13H9N3OS2 B2830270 N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide CAS No. 690645-58-0

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide

Cat. No. B2830270
CAS RN: 690645-58-0
M. Wt: 287.36
InChI Key: DUCAOMWMESCFAG-UHFFFAOYSA-N
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Description

“N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide in the presence of different thiocarbamoyl reagents .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as potential antitumor agents. These compounds are bioisosteres of pyrimidine, a key component in DNA. Consequently, they can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. SMR000020531 and its derivatives fall into this category, showing significant therapeutic potential . Researchers have explored their cytotoxic properties, making them promising candidates for cancer treatment.

Inhibition of SHP1 Activity

Efficient methods for tracing and inhibiting the activity of SHP1 (a protein tyrosine phosphatase) in complex biological systems are crucial for disease diagnosis and treatment. SMR000020531 may play a role in this context, although further research is needed .

Anti-HIV, Antitubercular, and Antibacterial Properties

SMR000020531 derivatives, specifically N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines, have been investigated for their anti-HIV, antitubercular, and antibacterial activities. These compounds were designed based on a hybrid pharmacophore approach, combining the triazole ring with the quinazoline moiety .

Cytotoxic Effects on Leukemia and Cervical Carcinoma Cells

In vitro studies have evaluated the cytotoxic effects of SMR000020531 derivatives on leukemia cell lines (including K562 CML, Jurkat, and MT-2) and HeLa human cervical carcinoma cells. These investigations provide insights into their potential therapeutic applications .

Biological Effects of Thiophene Derivatives

Thiophene-based analogs, including SMR000020531, have fascinated scientists due to their potential as biologically active compounds. These derivatives play a vital role in medicinal chemistry, contributing to the development of advanced therapeutic agents .

Other Therapeutic Activities

Apart from the mentioned fields, SMR000020531 derivatives have exhibited various therapeutic activities, such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, and anticonvulsant effects .

properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-15-12(19-16-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCAOMWMESCFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide

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